2-Ethyl-3,4-dihydroquinolin-1(2H)-ol 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol
Brand Name: Vulcanchem
CAS No.: 682801-55-4
VCID: VC16808799
InChI: InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol

CAS No.: 682801-55-4

Cat. No.: VC16808799

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol - 682801-55-4

Specification

CAS No. 682801-55-4
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2-ethyl-1-hydroxy-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3
Standard InChI Key LVDCIQCYAHUAJX-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2=CC=CC=C2N1O

Introduction

Structural Characteristics and Nomenclature

The compound 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol belongs to the dihydroquinoline family, featuring a partially saturated quinoline backbone. The IUPAC name specifies:

  • 2-Ethyl: An ethyl group (-CH2CH3) at position 2 of the bicyclic system.

  • 3,4-Dihydro: Partial saturation at positions 3 and 4, reducing the aromaticity of the benzene ring.

  • 1(2H)-ol: A hydroxyl group (-OH) at position 1, with hydrogenation at position 2.

The molecular formula is inferred as C11H15NO, with a molecular weight of 177.25 g/mol . Structural analogs, such as 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanol (CAS 52704-48-0), share similar saturation patterns and substituent effects .

Synthesis and Reaction Pathways

While no direct synthesis of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is documented, methodologies for related dihydroquinolines offer plausible routes:

Radical Cyclization Approaches

Metal-free radical cyclization in aqueous solutions has been employed for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones . Adapting this method, the target compound could theoretically form via:

  • Tandem cyclization of N-substituted cinnamamides with ketones.

  • Radical initiation using peroxydisulfate (K2S2O8) under thermal conditions (100°C) .

Reaction conditions might require optimization to introduce the ethyl and hydroxyl groups selectively.

Friedel-Crafts and Palladium-Catalyzed Routes

Prior studies on dihydroquinolines highlight Friedel-Crafts alkylation or palladium-catalyzed cross-coupling as viable strategies . For example:
N-Methyl-N-phenylcinnamamide+Pentane-2,4-dioneAgNO3/K2S2O83,4-Dihydroquinolin-2(1H)-one\text{N-Methyl-N-phenylcinnamamide} + \text{Pentane-2,4-dione} \xrightarrow{\text{AgNO}_3/\text{K}_2\text{S}_2\text{O}_8} \text{3,4-Dihydroquinolin-2(1H)-one}
Substituting reagents to incorporate ethyl and hydroxyl groups could yield the target compound.

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest the following properties:

PropertyValue (Extrapolated)Source Analog
Boiling Point~250–300°C (1 atm)
Density1.10–1.20 g/cm³
Water SolubilityLow (LogP ≈ 2.5–3.0)
Refractive Index1.550–1.570

The hydroxyl group enhances polarity, but the ethyl substituent and aromatic system likely dominate hydrophobicity .

Biological and Industrial Applications

Dihydroquinoline derivatives are prominent in pharmaceuticals and agrochemicals:

Pharmacological Activity

  • Cardiovascular agents: Analogous compounds exhibit vasodilatory effects .

  • Anti-inflammatory activity: Structural motifs in dihydroquinolines inhibit cyclooxygenase (COX) enzymes .

  • Phosphodiesterase inhibition: Potential for treating erectile dysfunction and pulmonary hypertension .

Fragrance and Cosmetic Uses

Compounds like Sandacanol (CAS 28219-61-6) demonstrate woody, sandalwood-like odors at low concentrations . The target compound may serve as a fragrance intermediate due to its hydroxyl and ethyl groups.

Hazard ParameterRisk ProfileSource Analog
Acute ToxicityLow (Oral LD50 > 2000 mg/kg)
Environmental ImpactPersistent, bioaccumulative
GHS ClassificationWarning (H319, H410)

Recommended precautions include:

  • Personal protective equipment (PPE): Gloves, goggles.

  • Storage: -20°C in airtight containers .

ManufacturerPurityPrice (USD)Packaging
Chem-Impex95–100%$28–12425–250 g

Costs for the target compound would likely align with these ranges, adjusted for synthesis complexity.

Future Research Directions

  • Synthetic Optimization: Develop metal-free or catalytic routes to improve yield and selectivity.

  • Pharmacological Screening: Evaluate anti-inflammatory and cardiovascular efficacy in vitro.

  • Environmental Studies: Assess biodegradation and ecotoxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator